

# Unveiling DDAO: A Technical Guide to a Versatile Near-Infrared Fluorochrome

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## Compound of Interest

Compound Name: DDAO

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This in-depth technical guide delves into the core characteristics and applications of 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), commonly known as **DDAO**. As a versatile near-infrared (NIR) fluorescent probe, **DDAO** is increasingly utilized in a variety of biological assays. This document provides a comprehensive overview of its spectral and physicochemical properties, detailed experimental protocols for its use and characterization, and visualizations of its application in biological systems.

## Core Properties of DDAO

**DDAO** is a fluorescent dye characterized by its long emission wavelength in the red region of the spectrum and a tunable excitation wavelength.<sup>[1][2]</sup> Its fluorescence is notably pH-dependent, a characteristic that can be harnessed in specific experimental designs.<sup>[1]</sup> The fundamental physicochemical and spectral properties of **DDAO** are summarized below.

Property	Value
Chemical Formula	C <sub>15</sub> H <sub>11</sub> Cl <sub>2</sub> NO <sub>2</sub>
Molecular Weight	308.16 g/mol
CAS Number	118290-05-4
Appearance	Black solid
Excitation Maximum (λ <sub>ex</sub> )	~648 nm[3]
Emission Maximum (λ <sub>em</sub> )	~658 nm[3]
Solubility	Soluble in DMSO

While specific quantitative values for the molar extinction coefficient and fluorescence quantum yield of **DDAO** are not readily available in the public domain, their determination is crucial for the quantitative application of **DDAO** in fluorescence-based assays.[4] The subsequent sections provide detailed experimental protocols for elucidating these key parameters.

## Experimental Protocols

Accurate characterization and application of **DDAO** necessitate standardized experimental procedures. The following protocols provide detailed methodologies for determining its core photophysical properties and its application in common bioassays.

### Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a specific wavelength. It can be determined using the Beer-Lambert law.

Materials:

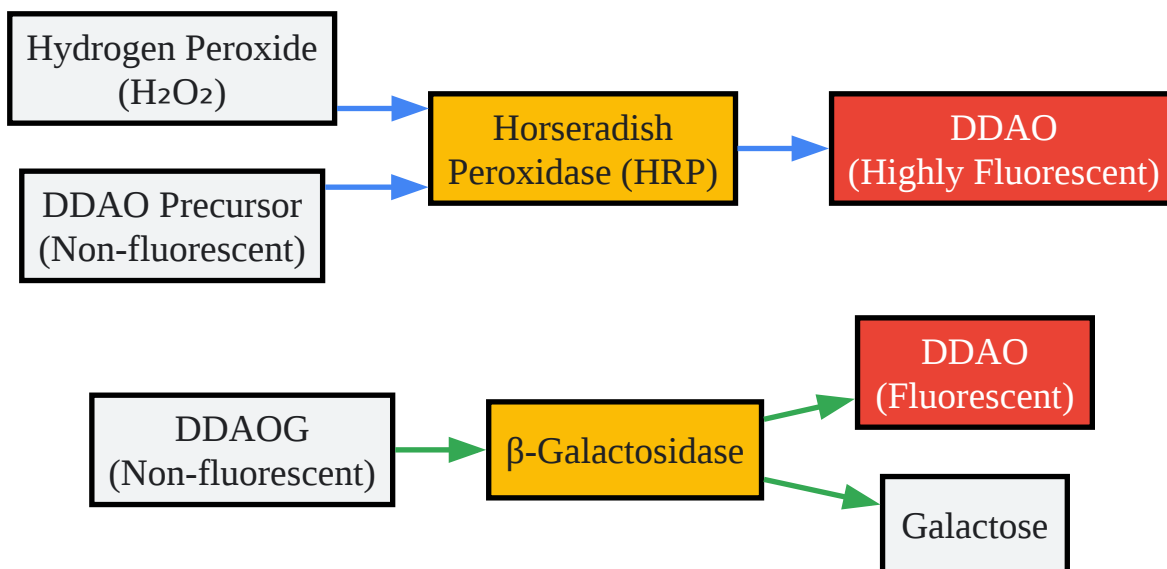
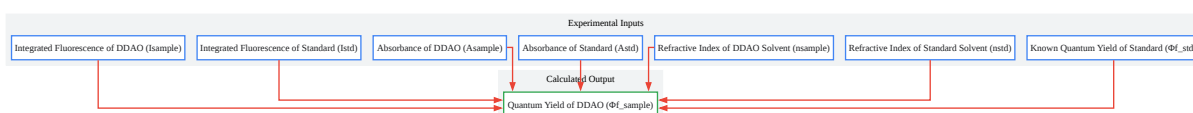
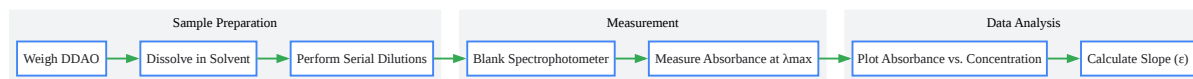
- **DDAO**
- High-purity solvent (e.g., DMSO)
- UV-Vis spectrophotometer

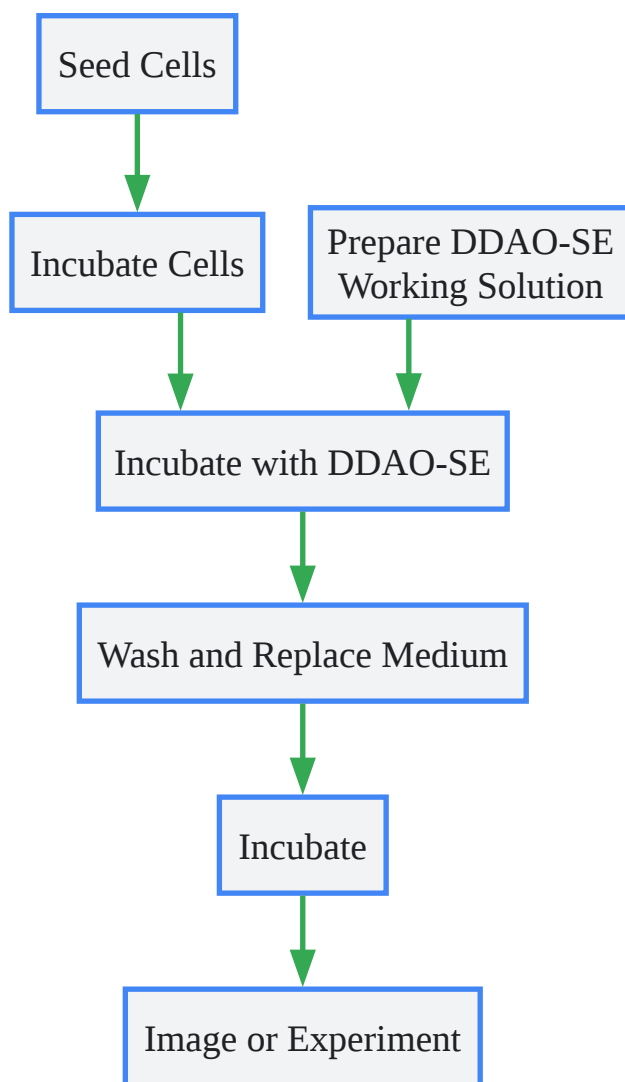
- Quartz cuvettes (1 cm path length)
- Calibrated analytical balance and volumetric flasks

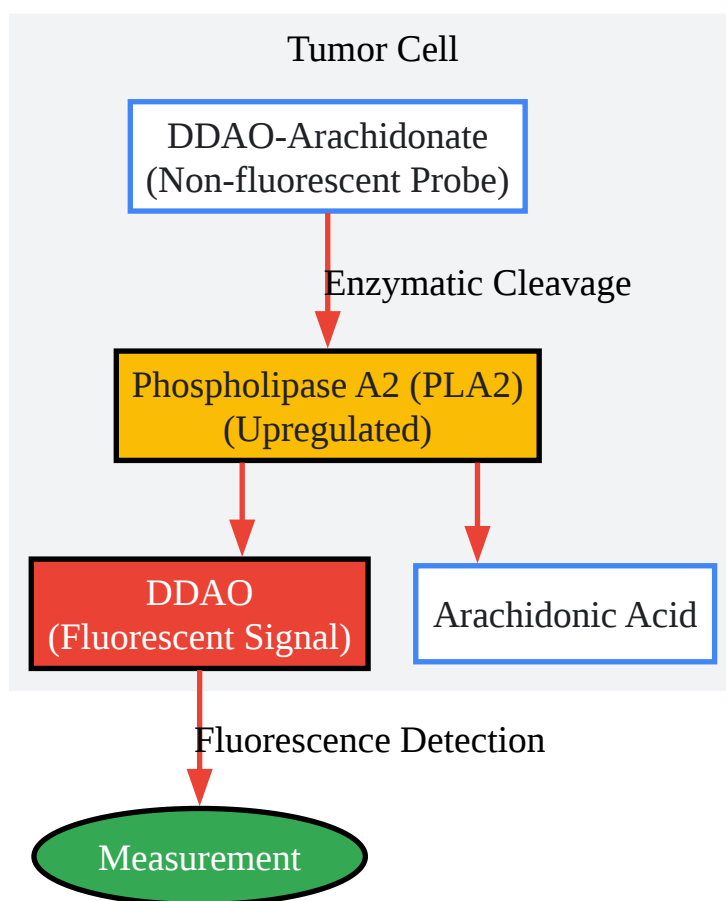
Procedure:

- Stock Solution Preparation: Accurately weigh a precise amount of **DDAO** and dissolve it in a known volume of solvent to create a concentrated stock solution.
- Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of known concentrations.
- Spectrophotometer Setup: Set the UV-Vis spectrophotometer to scan a wavelength range that includes the expected absorption maximum of **DDAO** (around 648 nm). Use the same solvent as a blank to zero the instrument.[\[4\]](#)
- Absorbance Measurement: Measure the absorbance of each dilution at the absorption maximum ( $\lambda_{\text{max}}$ ).[\[4\]](#)
- Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting linear regression line is equal to the molar extinction coefficient ( $\epsilon$ ) in units of  $\text{M}^{-1}\text{cm}^{-1}$ .

Workflow for Molar Extinction Coefficient Determination:







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## References

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